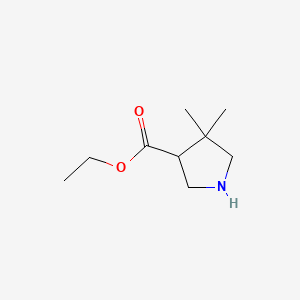

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

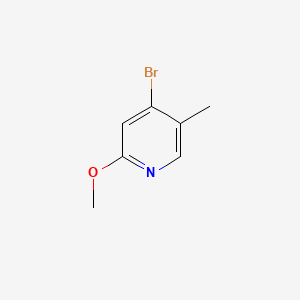

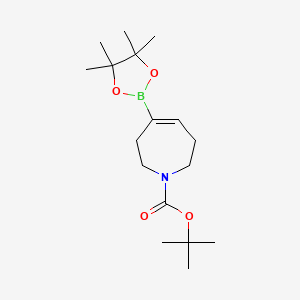

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 4,4-dimethylpyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring . The 3rd carbon of the ring is attached to a carboxylate group that is esterified with an ethyl group .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4,4-dimethylpyrrolidine-3-carboxylate are not detailed in the searched resources, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique

Enantioselective Synthesis and Reactions

- Enantioselective Michael Reactions : A study on the Michael reaction of chiral secondary enaminoesters, including derivatives similar to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, with 2-substituted nitroethylenes demonstrates the synthesis of pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This process is significant for the enantioselective synthesis of complex organic compounds (Revial et al., 2000).

Catalysis and Annulation

- Phosphine-Catalyzed Annulation : The use of Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines catalyzed by organic phosphine, illustrates a method for synthesizing highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex reaction pathways, leading to substances with significant regioselectivity and diastereoselectivities (Xue-Feng Zhu et al., 2003).

Functional Derivatives and Molecular Structure

- Functional Derivatives Synthesis : Research on the condensation of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate with phenols and anilines led to the creation of aryl pyridin-4-ylmethyl ethers and dihydropyrrolo[3,4-c]-pyridin-3-ones, showcasing the versatility of ethyl pyrrolidine carboxylates in synthesizing heterocyclic compounds with varied functional groups (Dikusar et al., 2018).

Photophysical Studies

- Photophysical Behavior : A novel 4-aza-indole derivative, related to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, demonstrated unique photophysical properties across different solvents, showing potential for applications in bio-sensing, labeling, and optoelectronic devices due to its reverse solvatochromism behavior (Ebru Bozkurt & Ş. D. Doğan, 2018).

Quantum Chemical Studies

- Quantum Chemical Analysis : The synthesis and detailed quantum chemical analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been conducted, revealing insights into the molecular structure, spectroscopic properties, and the nature of intermolecular interactions. This study exemplifies the compound's role in understanding molecular interactions and designing new materials with specific electronic properties (Singh et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4,4-dimethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQRKOQOOUEJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)